![molecular formula C6H12O5 B13805315 2-Deoxy-D-[6-13C]glucose](/img/structure/B13805315.png)
2-Deoxy-D-[6-13C]glucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Deoxy-D-[6-13C]glucose is a glucose analog where the hydroxyl group at the second carbon is replaced by hydrogen, and the sixth carbon is labeled with the carbon-13 isotope. This compound is used extensively in biochemical research due to its ability to inhibit glycolysis and its applications in metabolic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-Deoxy-D-glucose typically involves the use of 3,4,5-tri-O-acetyl D-glucal as a starting material. The process includes:
Acetylation: The starting material is acetylated to protect the hydroxyl groups.
Bromination: The acetylated compound undergoes bromination.
Elimination: The brominated compound is subjected to elimination reactions.
Hydrolysis: Basic hydrolysis is performed to remove the acetyl groups.
Recrystallization: The final product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for 2-Deoxy-D-glucose involve catalytic hydrolysis and deprotection steps. These methods are designed to be efficient, with high yields and purity, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Deoxy-D-glucose undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and other substitution reactions often use reagents like bromine or chlorine.
Major Products
The major products formed from these reactions include various deoxy derivatives and labeled glucose analogs, which are useful in metabolic studies and imaging applications .
Applications De Recherche Scientifique
2-Deoxy-D-[6-13C]glucose has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand glucose metabolism.
Biology: Helps in studying cellular uptake and utilization of glucose.
Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit glycolysis in tumor cells.
Industry: Used in the production of diagnostic agents for imaging techniques like PET scans.
Mécanisme D'action
2-Deoxy-D-glucose acts as a glucose analog and inhibits glycolysis by competing with glucose for uptake by glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate, which cannot be further metabolized. This accumulation inhibits the function of hexokinase and glucose-6-phosphate isomerase, leading to a depletion of ATP and inducing cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Deoxy-D-galactose: Another glucose analog that inhibits glycolysis and has similar applications in metabolic studies.
Fluorodeoxyglucose (FDG): Used in PET imaging, where one of the hydrogen atoms is replaced with fluorine-18.
Uniqueness
2-Deoxy-D-[6-13C]glucose is unique due to its carbon-13 labeling, which makes it particularly useful in NMR spectroscopy and other imaging techniques that require isotopic labeling .
Propriétés
Formule moléculaire |
C6H12O5 |
|---|---|
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
(4R,5S,6R)-6-(hydroxy(113C)methyl)oxane-2,4,5-triol |
InChI |
InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5?,6+/m1/s1/i2+1 |
Clé InChI |
PMMURAAUARKVCB-ZCKPVKCLSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H](OC1O)[13CH2]O)O)O |
SMILES canonique |
C1C(C(C(OC1O)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


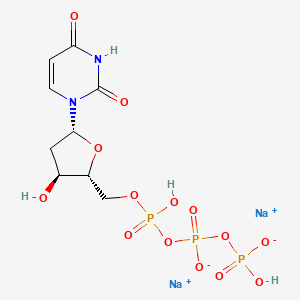
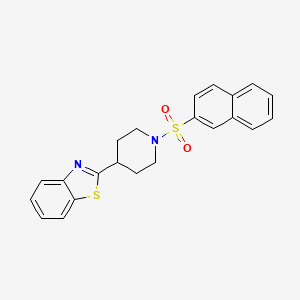
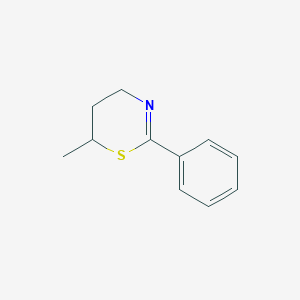
![N-(2-Cyanoethyl)-N-[(thiophen-2-yl)methyl]thiourea](/img/structure/B13805258.png)
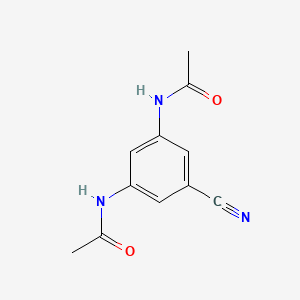
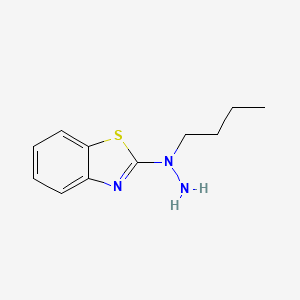
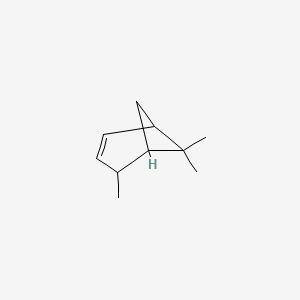
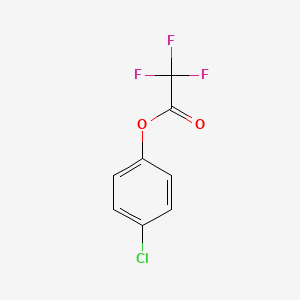
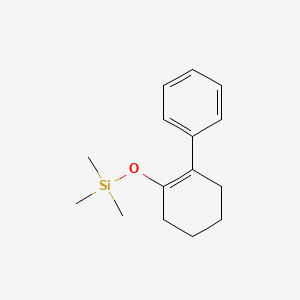
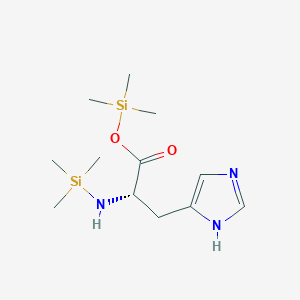
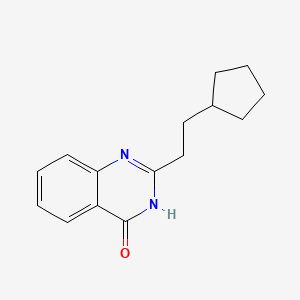
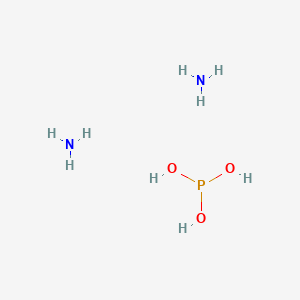
![7,18-dipyridin-2-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13805332.png)
![1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B13805340.png)
